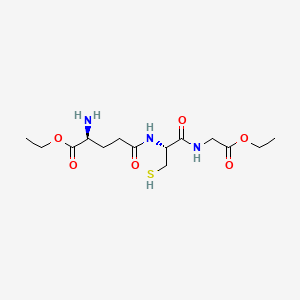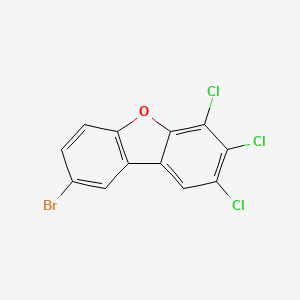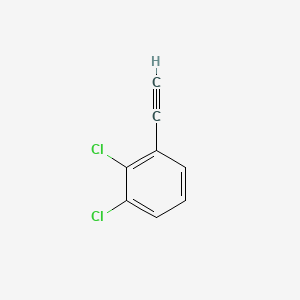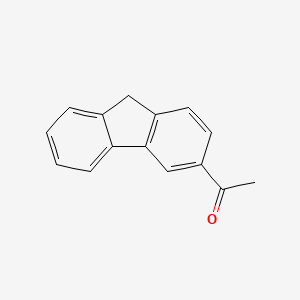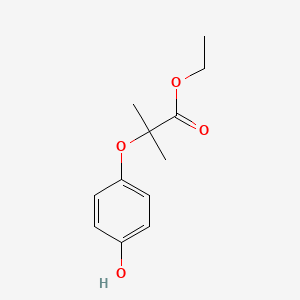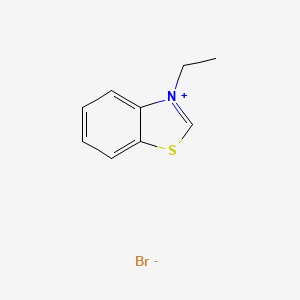
2-Phenyl-1,2-propanediamine
Descripción general
Descripción
2-Phenyl-1,2-propanediamine (PPD) is a chemical compound commonly used in scientific research. It is a colorless, water-soluble, crystalline solid with a molecular formula of C9H14N2. PPD is a versatile chemical compound with a wide range of applications in laboratory experiments, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action.
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Synthesis Methodology : A synthetic route for 2-phenyl-1,3-propanediamines, closely related to 2-phenyl-1,2-propanediamine, has been developed through a Knoevenagel-Michael double condensation followed by catalytic hydrogenation, indicating a method of synthesis for similar compounds (Iturriaga-Vásquez et al., 2006).
Dental Resin Composites : 1-Phenyl-1,2-propanedione, a derivative of this compound, has been studied as a photosensitizer in dental resin composites. It was compared to traditional photosensitizers for improving the physical properties of these composites (Sun & Chae, 2000).
Catalytic Applications : Progress in the catalytic synthesis of 1,2-propanediamine, a structural analog of this compound, has been reviewed. This includes descriptions of catalysts and processes for preparing 1,2-propanediamine from various precursors, indicating potential applications in catalysis and industrial synthesis (Qin-we, 2015).
Medical and Biological Research
- Biomedical Applications : A study on the antibacterial and anticancer properties of poly(3-hydroxybutyrate) functionalized with various amino compounds including 1,3-propanediamine, related to this compound, revealed significant antibacterial and anticancer activities. This suggests potential biomedical applications for similar functionalized polymers (Abdelwahab et al., 2019).
Analytical Chemistry
- Analytical Applications : A study on the analytical properties of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (related to this compound) highlighted its use in the spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds, indicating its relevance in analytical chemistry (Reddy, Prasad, & Reddy, 2003).
Material Science
- Nanotechnology : The direct hydrothermal synthesis of single-crystalline hematite nanorods was assisted by 1,2-propanediamine, demonstrating the role of this compound in nanomaterial synthesis and its influence on the morphology of the resulting nanorods (Li et al., 2009).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 3-phenylpropane-1,2-diamine derivatives, have been reported to inhibit aminopeptidase n/cd13 (apn), a zinc-dependent transmembrane exopeptidase . APN is expressed by a wide variety of human tissues and cell types and is associated with the pathogenesis of cancer and inflammatory diseases .
Mode of Action
If it acts similarly to related compounds, it may interact with its target enzyme (such as apn) and inhibit its activity . This could result in changes to cellular processes regulated by the enzyme, potentially influencing cell growth, differentiation, and other functions .
Biochemical Pathways
The phenylpropanoid pathway, which is responsible for the biosynthesis of a wide range of organic compounds, could potentially be influenced . This pathway serves as the starting point for the biosynthesis of various compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .
Result of Action
If it acts similarly to related compounds, it could potentially influence cellular processes regulated by its target enzyme, potentially affecting cell growth, differentiation, and other functions .
Safety and Hazards
Direcciones Futuras
The production of 1,2-propanediol is a significant challenge for the chemical industry due to the increasing demand for this versatile product and the pro-ecological regulatory actions . Biobased 1,2-propanediol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-propanediol with substantial environmental and economic benefits .
Análisis Bioquímico
Biochemical Properties
It is known that propanediamines can participate in various biochemical reactions
Molecular Mechanism
It is known that propanediamines can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-Phenyl-1,2-propanediamine in animal models
Metabolic Pathways
It is known that propanediamines can be involved in various metabolic pathways, interacting with enzymes or cofactors
Propiedades
IUPAC Name |
2-phenylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTBDURSHGHHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967001 | |
| Record name | 2-Phenylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5257-35-2 | |
| Record name | 1,2-Propanediamine, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005257352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpropane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





